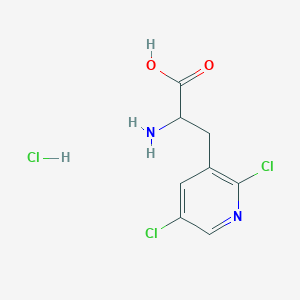![molecular formula C24H15ClN4O5 B2857375 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-49-1](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Chemistry in Heterocyclic Synthesis
One application of this compound is in the field of green chemistry, particularly in the synthesis of complex heterocyclic ortho-quinones. The use of L-proline-catalyzed synthesis processes, such as the one described by Rajesh, Bala, Perumal, & Menéndez (2011), demonstrates the environmental advantages of such methods, including high atom economy, short reaction times, excellent yield, and simplified work-up without the need for extraction or chromatographic purification.
Bioactive Compound Synthesis
Compounds related to this chemical structure have been synthesized for their potential biological activity. Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda (2013) conducted a study on novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were tested for antitumor activity, highlighting the potential of such compounds in medicinal chemistry and cancer research. The study found that certain compounds exhibited significant potency against a range of cell lines (Maftei et al., 2013).
Development of Selective Receptor Antagonists
The compound's framework has been utilized in the development of selective receptor antagonists. For instance, Colotta, Catarzi, Varano, Calabri, Filacchioni, Costagli, & Galli (2004) reported the synthesis of 3-hydroxy-quinazoline-2,4-dione derivatives that acted as selective Gly/NMDA and AMPA receptor antagonists. This highlights its role in neuropharmacology, particularly in the development of compounds that can selectively target specific neurotransmitter receptors (Colotta et al., 2004).
Synthesis of Herbicides
Another application area is in the synthesis of herbicides. Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang (2014) explored novel quinazoline-2,4-dione derivatives as inhibitors for 4-hydroxyphenylpyruvate dioxygenase, an enzyme targeted in herbicide development. Their research demonstrated that some synthesized compounds showed promising herbicidal activity against various weeds (Wang et al., 2014).
Catalysis and Sustainable Chemistry
This compound's derivatives have been studied in the context of catalysis and sustainable chemistry. For example, Mizuno, Mihara, Nakai, Iwai, & Ito (2007) reported on a solvent-free synthesis method using carbon dioxide and a catalytic amount of base, demonstrating an eco-friendly approach to synthesizing quinazoline-2,4(1H,3H)-diones (Mizuno et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, the second intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, and the third intermediate is the final product. The synthesis pathway involves several key reactions, including nucleophilic substitution, cyclization, and condensation reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "2-hydroxybenzaldehyde", "hydrazine hydrate", "2-chloro-4-nitrobenzaldehyde", "4-chlorobenzylamine", "2,4-dichloroquinazoline", "sodium methoxide", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-nitrophenyl)propionic acid by reacting 2-nitrobenzoic acid with acetic anhydride and triethylamine in dimethylformamide.", "Step 2: Synthesis of 7-(2-nitrophenyl)-3-(2-hydroxyphenyl)-1,2,4-oxadiazolo[5,4-b]quinazolin-5(3H)-one by reacting 3-(2-nitrophenyl)propionic acid with 2-hydroxybenzaldehyde and hydrazine hydrate in ethanol.", "Step 3: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 7-(2-nitrophenyl)-3-(2-hydroxyphenyl)-1,2,4-oxadiazolo[5,4-b]quinazolin-5(3H)-one with sodium methoxide in methanol.", "Step 4: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with 4-chlorobenzylamine and sodium hydroxide in ethanol.", "Step 5: Synthesis of the final product, 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, by reacting 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione with 2,4-dichloroquinazoline and sodium methoxide in ethyl acetate." ] } | |
Numéro CAS |
1207059-49-1 |
Nom du produit |
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C24H15ClN4O5 |
Poids moléculaire |
474.86 |
Nom IUPAC |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-chlorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-5-1-13(2-6-16)11-29-23(30)17-7-3-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-4-8-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
Clé InChI |
MFPBOBLWOWXNLO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC=C(C=C6)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2857293.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)
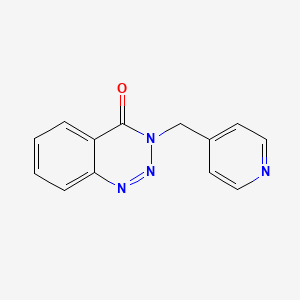
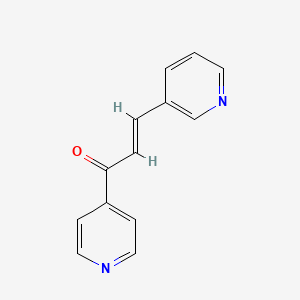

![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)
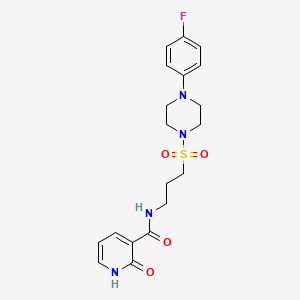
![4-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B2857303.png)
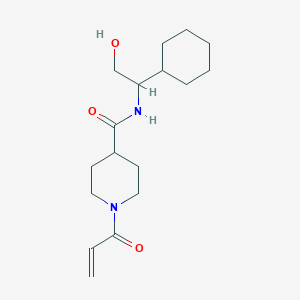
![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)
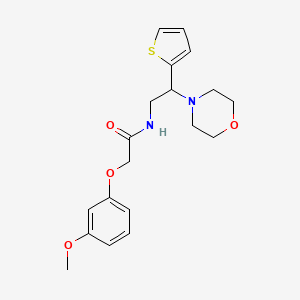
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)
![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)
